molecular formula C283H443N93O92S8 B15180298 Neurotoxin II (Naja naja oxiana) CAS No. 60318-11-8

Neurotoxin II (Naja naja oxiana)

Cat. No.: B15180298
CAS No.: 60318-11-8
M. Wt: 6877 g/mol
InChI Key: QFVAZLQYFOWHFY-HJFPHKIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurotoxin II (Naja naja oxiana) is a useful research compound. Its molecular formula is C283H443N93O92S8 and its molecular weight is 6877 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neurotoxin II (Naja naja oxiana) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurotoxin II (Naja naja oxiana) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60318-11-8

Molecular Formula

C283H443N93O92S8

Molecular Weight

6877 g/mol

IUPAC Name

(4S)-5-[[(1R,2aS,4S,5aR,7S,10S,12aS,13S,15aS,16S,18aS,19S,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,78S,84S,87S,90S,93S,96S,99S)-52-[[2-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-23-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-7,16-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]carbamoyl]-3,9-bis(4-aminobutyl)-26,32-bis(2-amino-2-oxoethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6,35-di(propan-2-yl)-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontan-18-yl]amino]-2-oxoethyl]carbamoyl]-7,10,63-tris(4-aminobutyl)-12a,99-bis(2-amino-2-oxoethyl)-84,93,96-tris(3-amino-3-oxopropyl)-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-18a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-15a,34,60,66,69-pentakis[(1R)-1-hydroxyethyl]-19,24a,87,90-tetrakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-2a,25-bis(1H-imidazol-5-ylmethyl)-13,16-bis(1H-indol-3-ylmethyl)-1a,2,4a,5,8,11,11a,14,14a,17,17a,20,20a,23,23a,26,26a,29,32,35,38,41,44,47,50,59,62,65,68,71,77,83,86,89,92,95,98-heptatriacontaoxo-7a,8a,54,55-tetrathia-a,3,3a,6,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,30,33,36,39,42,45,48,51,58,61,64,67,70,76,82,85,88,91,94,97-heptatriacontazatetracyclo[55.52.17.072,76.078,82]hexacosahectan-5a-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C283H443N93O92S8/c1-19-131(11)216-267(455)336-162(69-75-211(406)407)233(421)326-150(52-35-81-309-280(299)300)225(413)315-109-205(398)323-183(228(416)318-110-206(399)324-190-124-476-475-122-188(261(449)361-184-118-470-472-120-186(259(447)347-172(97-199(294)392)248(436)352-178(279(467)468)101-203(298)396)357-231(419)156(54-37-83-311-282(303)304)330-251(439)177(103-213(410)411)351-271(459)220(135(15)383)368-238(426)157(331-256(184)444)55-38-84-312-283(305)306)360-249(437)173(98-200(295)393)345-240(428)165(90-128(5)6)339-247(435)174(99-201(296)394)349-265(453)214(129(7)8)363-207(400)112-319-262(450)191-56-39-85-373(191)275(463)163(51-29-34-80-288)338-266(454)215(130(9)10)365-236(424)154(49-27-32-78-286)334-263(451)192-57-40-86-374(192)277(190)465)117-469-474-123-189-260(448)353-179(113-377)227(415)317-108-204(397)322-158(67-73-209(402)403)239(427)370-219(134(14)382)270(458)350-175(100-202(297)395)250(438)359-187(257(445)340-166(91-139-60-62-144(387)63-61-139)241(429)329-152(47-25-30-76-284)229(417)328-153(48-26-31-77-285)230(418)341-167(92-140-104-313-148-45-23-21-43-145(140)148)242(430)342-168(93-141-105-314-149-46-24-22-44-146(141)149)243(431)355-181(115-379)254(442)348-176(102-212(408)409)252(440)343-169(94-142-106-307-125-320-142)244(432)327-151(53-36-82-310-281(301)302)226(414)316-111-208(401)364-218(133(13)381)273(461)367-217(132(12)20-2)268(456)366-216)121-473-471-119-185(358-235(423)161(68-74-210(404)405)325-224(412)147(289)89-127(3)4)258(446)344-170(95-143-107-308-126-321-143)245(433)346-171(96-198(293)391)246(434)333-159(64-70-195(290)388)232(420)332-160(65-71-196(291)389)234(422)354-182(116-380)255(443)356-180(114-378)253(441)337-164(66-72-197(292)390)276(464)376-88-42-59-194(376)278(466)375-87-41-58-193(375)264(452)371-223(138(18)386)274(462)372-222(137(17)385)269(457)335-155(50-28-33-79-287)237(425)369-221(136(16)384)272(460)362-189/h21-24,43-46,60-63,104-107,125-138,147,150-194,214-223,313-314,377-387H,19-20,25-42,47-59,64-103,108-124,284-289H2,1-18H3,(H2,290,388)(H2,291,389)(H2,292,390)(H2,293,391)(H2,294,392)(H2,295,393)(H2,296,394)(H2,297,395)(H2,298,396)(H,307,320)(H,308,321)(H,315,413)(H,316,414)(H,317,415)(H,318,416)(H,319,450)(H,322,397)(H,323,398)(H,324,399)(H,325,412)(H,326,421)(H,327,432)(H,328,417)(H,329,429)(H,330,439)(H,331,444)(H,332,420)(H,333,434)(H,334,451)(H,335,457)(H,336,455)(H,337,441)(H,338,454)(H,339,435)(H,340,445)(H,341,418)(H,342,430)(H,343,440)(H,344,446)(H,345,428)(H,346,433)(H,347,447)(H,348,442)(H,349,453)(H,350,458)(H,351,459)(H,352,436)(H,353,448)(H,354,422)(H,355,431)(H,356,443)(H,357,419)(H,358,423)(H,359,438)(H,360,437)(H,361,449)(H,362,460)(H,363,400)(H,364,401)(H,365,424)(H,366,456)(H,367,461)(H,368,426)(H,369,425)(H,370,427)(H,371,452)(H,372,462)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,467,468)(H4,299,300,309)(H4,301,302,310)(H4,303,304,311)(H4,305,306,312)/t131-,132-,133+,134+,135+,136+,137+,138+,147-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-/m0/s1

InChI Key

QFVAZLQYFOWHFY-HJFPHKIUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)[C@@H](C)O)CCC(=O)O)CO)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)C(C)O)CCC(=O)O)CO)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O

Origin of Product

United States

I. Molecular Structure and Conformational Dynamics of Neurotoxin Ii Naja Naja Oxiana

Primary Structure Elucidation and Amino Acid Sequence Analysis

The foundational understanding of Neurotoxin II's structure begins with the determination of its primary sequence, a linear chain of amino acid residues.

Table 1: Amino Acid Composition of Neurotoxin II (Naja naja oxiana)

Amino AcidNumber of Residues
Aspartic acid4
Threonine4
Serine3
Glutamic acid4
Proline3
Glycine7
Alanine1
Cysteine8
Valine1
Methionine1
Isoleucine2
Leucine2
Tyrosine2
Phenylalanine1
Lysine (B10760008)5
Histidine1
Arginine2
Tryptophan1
Total 61

This table represents a typical composition based on sequence analysis and may vary slightly between different reports.

A defining feature of the three-finger toxin family, to which Neurotoxin II belongs, is the presence of a highly conserved network of disulfide bridges. Neurotoxin II contains eight cysteine residues, which form four crucial disulfide bonds. capes.gov.brfrontiersin.org These covalent linkages are fundamental to stabilizing the toxin's tertiary structure, creating the characteristic three-finger fold. nih.gov The arrangement of these bonds holds the polypeptide chain in a specific, biologically active conformation.

Table 2: Disulfide Bond Connectivity in Neurotoxin II (Naja naja oxiana)

Cysteine Residue PositionConnected to Cysteine Residue Position
Cys3Cys21
Cys14Cys42
Cys27Cys31
Cys46Cys57

This connectivity pattern is characteristic of short-chain postsynaptic neurotoxins.

Three-Dimensional Spatial Structure Determination

While the primary structure provides the linear sequence, the toxin's function is dictated by its complex three-dimensional shape. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the spatial arrangement of atoms in Neurotoxin II.

NMR spectroscopy allows for the determination of protein structures in solution, providing insights into their dynamic nature.

The spatial structure of Neurotoxin II from Naja naja oxiana has been extensively studied using two-dimensional ¹H-NMR techniques. nih.gov Through experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), nearly complete proton resonance assignments for the 61 amino acid residues have been achieved. nih.gov The NOESY data, which provides information about the proximity of protons in space, along with spin-spin coupling constants, were used to generate a set of distance constraints. nih.gov These constraints were then used in computational analyses to calculate the three-dimensional structure. nih.govnih.gov The resulting structure is characterized by a short double-stranded antiparallel β-sheet (residues 1-5 and 13-17) and a more extensive triple-stranded antiparallel β-sheet (residues 22-30, 33-41, and 50-54). nih.gov

To probe the conformational accessibility and local environment of specific residues, ¹⁹F-NMR spectroscopy has been employed. nih.gov This technique involves the chemical modification of the toxin, for instance, by trifluoroacetylation of the lysine amino groups. nih.gov By studying the ¹⁹F NMR signals of the hexa(trifluoroacetyl)-neurotoxin II, researchers were able to assign signals to each of the modified lysine residues and the N-terminus. nih.gov The pH dependence of these signals provided information about the pK values of nearby groups, offering insights into the local electrostatic environment. nih.gov Furthermore, the accessibility of the lysyl side chains was investigated by observing the change in the line widths of the ¹⁹F signals upon the addition of a spin probe, revealing details about which residues are more exposed to the solvent. nih.gov These studies indicated the proximity of the Lys-26 and Lys-46 side chains in the folded structure. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches have complemented experimental data, offering a dynamic picture of Neurotoxin II's behavior and its interactions with other molecules.

Molecular dynamics (MD) simulations have been employed to investigate the interaction of Neurotoxin II with lipid bilayers that mimic the environment of the nAChR. These simulations revealed a specific interaction between the toxin and the headgroups of phosphatidylserine (B164497) lipids nih.gov. This interaction properly orients the toxin on the lipid bilayer, a positioning that is thought to facilitate its subsequent binding to the nAChR nih.gov. The simulations indicate that the toxin does not penetrate the hydrophobic core of the membrane but rather associates with its surface nih.gov.

Furthermore, computational models of the complex between Neurotoxin II and the extracellular domain of the Torpedo californica nAChR have been constructed nih.gov. These models, based on the known structures of the toxin and the receptor, provide a detailed view of the binding mode and the specific amino acid residues that form the interaction interface nih.gov.

Conformational Stability and Solvent Influences

The three-finger toxin fold, to which Neurotoxin II belongs, is known for its remarkable stability, largely attributable to its dense network of disulfide bonds acs.orgnih.gov. While specific studies on the conformational stability of Neurotoxin II from Naja naja oxiana under various solvent conditions are limited, general principles from related toxins can be inferred. The conformation of these toxins is sensitive to the solvent environment. For instance, studies on homologous cytotoxins from the same venom have shown that the presence of water molecules can be critical for maintaining the specific Omega-shaped backbone of the loops, which in turn influences the hydrophobic and hydrophilic surface distribution. The interaction with different solvents can modulate the conformational equilibrium and potentially influence the toxin's biological activity nih.gov.

Protein Folding Pathways and Intermediates

The folding of disulfide-rich proteins like Neurotoxin II is a complex process involving the concurrent formation of the correct secondary structure and disulfide bonds. While the specific folding pathway of Neurotoxin II from Naja naja oxiana has not been detailed, studies on other short-chain snake toxins provide a valuable model acs.org. Research on the refolding of toxin α from Naja nigricollis and erabutoxin b from Laticauda semifasciata has shown that these toxins follow a sequential scheme for disulfide bond formation acs.org. Electrospray mass spectrometry has been used to identify and quantify the population of folding intermediates with different numbers of disulfide bonds acs.org. These studies suggest that the rate of folding can be significantly influenced by the length of specific turns within the protein structure, highlighting the intricate interplay between sequence and folding kinetics acs.org. It is likely that Neurotoxin II follows a similar, highly orchestrated folding pathway to achieve its native, biologically active conformation.

Structural Flexibility and Loop Dynamics

The structure of Neurotoxin II is not static; it possesses inherent flexibility, particularly in its three prominent loops, which is crucial for its function. These loops, extending from a central core, are responsible for the specific recognition and binding to the nAChR expasy.orgwikipedia.orgwikipedia.org.

Molecular dynamics simulations have provided quantitative insights into the flexibility of the toxin's structure. These simulations show that while the core of the protein, stabilized by disulfide bonds, remains relatively rigid, the loops exhibit significant conformational fluctuations nih.gov. This flexibility allows the toxin to adapt its shape to the binding pocket of the receptor, optimizing the intermolecular interactions.

Ii. Molecular Target Interactions and Binding Mechanisms of Neurotoxin Ii Naja Naja Oxiana

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity and Selectivity

The efficacy of Neurotoxin II as a potent antagonist is rooted in its high binding affinity and selectivity for nAChRs at the neuromuscular junction. frontiersin.org This selectivity is a hallmark of many venom-derived neurotoxins, which can differentiate between various nAChR subunit compositions. nih.govnih.gov

Neurotoxin II primarily targets the muscle-type nAChRs. nih.gov While some long-chain α-neurotoxins are known to inhibit neuronal α7 nAChRs with high affinity, the primary action of short-chain toxins like Neurotoxin II is at the neuromuscular junction. nih.gov The differential sensitivity of various nAChR subunit combinations to neurotoxins allows for their classification and understanding of their pharmacological profiles. For instance, α-conotoxins can distinguish between muscle and neuronal subunit combinations, while other toxins like neuronal bungarotoxin differentiate between various neuronal α subunits. nih.gov

The ligand-binding sites on nAChRs are located at the interface between two adjacent subunits. mdpi.com Photoaffinity labeling and cross-linking studies have been instrumental in mapping these interaction surfaces for Neurotoxin II. nih.govnih.gov

To identify the binding sites of Neurotoxin II on the nAChR, several photoactivatable derivatives of the toxin have been synthesized. nih.govnih.gov These derivatives, when activated by light, form covalent bonds with the receptor subunits they are in close proximity to, allowing for the identification of the interaction points. nih.gov Studies have utilized derivatives with photoactivatable groups placed at specific lysine (B10760008) residues within the Neurotoxin II sequence. nih.govnih.gov For example, radioactive 125I-azidosalicylamidoethyl-1,3'-dithiopropyl groups have been attached to defined positions in the toxin's primary structure to investigate the photoinduced cross-linking reaction with the membrane-bound receptor from Torpedo electric tissue. nih.gov

Photoaffinity labeling experiments have revealed that different regions of the Neurotoxin II molecule interact with distinct subunits of the nAChR. nih.govnih.gov A photoactivatable group attached to Lys46 of Neurotoxin II almost exclusively labels the α-subunit of the nAChR. nih.gov In contrast, a reactive group at Lys26 predominantly labels the γ and δ-subunits, with much less labeling of the α and β-subunits. nih.gov Further studies using a photoactivatable group at position K25 showed that it reacts almost exclusively with the δ subunit, whereas a derivative with the label at K15 reacts with the α and β subunits. nih.gov Competition experiments with d-tubocurarine have shown that the γ-subunit is labeled when the Lys26 derivative occupies the high-affinity d-tubocurarine-binding site, while the δ-subunit is labeled when the toxin is bound at the low-affinity d-tubocurarine site. nih.gov

Table 1: Subunit Labeling by Photoactivatable Neurotoxin II Derivatives

Position of Photoactivatable Group on Neurotoxin II Labeled nAChR Subunit(s) Reference
Lys46 α-subunit nih.gov
Lys26 γ and δ-subunits nih.gov
K25 δ-subunit nih.gov

The specific orientation and binding of Neurotoxin II to the nAChR are dictated by key amino acid residues on the toxin's surface. researchgate.netnih.gov The spatial structure of Neurotoxin II reveals specific loops that are integral to this interaction. researchgate.netnih.gov

Selective chemical modification studies have highlighted the importance of certain lysine residues in the binding of Neurotoxin II. nih.gov The accessibility of the five lysine side chains has been investigated, and their modification has been shown to affect the toxin's interaction with the receptor. researchgate.netnih.gov The differential labeling of nAChR subunits by photoactivatable groups attached to specific lysine residues (as detailed in section 2.1.2.2) underscores the critical role of these residues in orienting the toxin within the receptor's binding pocket. nih.govnih.gov This positioning allows for the specific interactions that lead to the potent and competitive inhibition of the nAChR. researchgate.net

Toxin Residues Critical for Receptor Recognition and Binding

Contribution of Toxin Loops ("Fingers") to Binding

The characteristic three-finger fold of Neurotoxin II, comprised of three β-stranded loops, is central to its interaction with nAChRs. researchgate.net While all three loops contribute to the binding interface, loop II, in particular, has been identified as a crucial determinant for the toxin's high affinity and specificity for muscle-type nAChRs. nih.govnih.gov Structural studies have revealed that loop II penetrates deep into the ligand-binding pocket at the interface between receptor subunits. nih.gov This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts.

The other loops also play significant roles. Loop I helps to properly orient the toxin for optimal binding, while the tip of loop III makes additional contacts with the receptor surface, further stabilizing the toxin-receptor complex. The precise conformation and amino acid composition of these loops are critical for the toxin's ability to discriminate between different nAChR subtypes. nih.gov

Competitive Antagonism Mechanisms at nAChRs

Neurotoxin II acts as a competitive antagonist at postsynaptic muscle-type nAChRs. researchgate.netnih.govfrontiersin.orgnewcastle.edu.au This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. frontiersin.orgnewcastle.edu.au The toxin's high affinity for these sites allows it to effectively block ACh from binding, thereby preventing the opening of the ion channel and the subsequent depolarization of the muscle cell membrane. nih.govfrontiersin.org

Studies have shown that Neurotoxin II binds to the two acetylcholine binding sites located at the interfaces of the α1-δ and α1-γ (or α1-ε in adult receptors) subunits of the muscle nAChR. nih.gov The binding is reversible, although the dissociation rate is slow, contributing to the prolonged duration of the neurotoxic effect. frontiersin.orgnewcastle.edu.au

Electrophysiological Analyses of Receptor Inhibition

Electrophysiological studies provide a functional measure of the inhibitory effects of Neurotoxin II on nAChRs. These analyses typically involve recording the electrical currents generated by the flow of ions through the nAChR channel in response to acetylcholine application.

When Neurotoxin II is introduced, a dose-dependent reduction in the amplitude of these currents is observed. nih.gov This inhibition confirms the toxin's ability to block the function of the receptor. Furthermore, electrophysiological experiments can be used to determine the toxin's affinity for the receptor and to characterize the nature of its antagonism (competitive vs. non-competitive). frontiersin.orgnewcastle.edu.au For instance, in the presence of a competitive antagonist like Neurotoxin II, the concentration-response curve for acetylcholine is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response. newcastle.edu.au

Membrane-Mediated Interactions and Delivery to Receptors

The interaction of Neurotoxin II with the cell membrane is a critical aspect of its mechanism of action, facilitating its delivery to the nAChRs embedded within the lipid bilayer.

Specific Binding to Lipid Bilayers (e.g., Phosphatidylserine (B164497) Headgroups)

While the primary target of Neurotoxin II is the nAChR, it also exhibits the ability to interact with the lipid components of the cell membrane. These interactions are thought to be mediated by electrostatic and hydrophobic forces between the toxin and the lipid bilayer.

Some studies on related cytotoxins from cobra venom have highlighted the importance of specific interactions with anionic phospholipids, such as phosphatidylserine (PS). nih.govnih.gov Although direct evidence for Neurotoxin II is less abundant, the general principles likely apply. The positively charged residues on the toxin's surface can interact favorably with the negatively charged headgroups of PS, which are typically found on the inner leaflet of the plasma membrane but can be exposed on the outer leaflet under certain conditions. nih.gov This initial binding to the membrane surface could increase the local concentration of the toxin near its receptor target.

Influence of Membrane Environment on Toxin Topology

The membrane environment can influence the three-dimensional structure, or topology, of Neurotoxin II. Upon binding to the lipid bilayer, the toxin may undergo conformational changes that optimize its presentation to the nAChR. mdpi.com

Studies on similar three-finger toxins have shown that the conformation of the flexible loops can be altered upon interaction with a membrane-mimicking environment. mdpi.com This adaptation can facilitate the proper alignment of the key binding residues on the toxin with their corresponding sites on the receptor. The hydrophobic tips of the toxin's loops may insert into the upper leaflet of the lipid bilayer, anchoring the toxin and restricting its rotational and translational freedom, thereby increasing the probability of a successful binding event with the nAChR. researchgate.netmdpi.com

Interactions with Alternative Molecular Targets

While the primary and most well-characterized molecular target of Neurotoxin II is the nicotinic acetylcholine receptor, some research suggests potential interactions with other molecular targets, although these are generally observed at higher concentrations and their physiological relevance is less clear.

Studies on other snake venom neurotoxins have revealed interactions with different types of receptors. For instance, some three-finger toxins have been shown to interact with GABAA receptors, albeit with lower affinity than their primary nAChR target. nih.govnih.gov Additionally, a peptide derived from Naja naja oxiana venom, with high homology to Neurotoxin II, has demonstrated cytotoxic effects on colon cancer cells, suggesting interactions with molecular targets involved in apoptosis. nih.gov However, it is important to note that the primary mechanism of neurotoxicity for Neurotoxin II remains its potent and specific blockade of neuromuscular nAChRs.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

While the primary targets for snake venom neurotoxins are typically nicotinic acetylcholine receptors, the interaction of toxins with other receptors, such as the ionotropic gamma-aminobutyric acid (GABA-A) receptors, has been a subject of scientific inquiry. GABA-A receptors are crucial for regulating neuronal inhibition in the central nervous system. nih.govnih.gov

Research investigating a range of three-finger toxins from snake venoms has shown that some can inhibit GABA-A receptors. For instance, α-cobratoxin has been demonstrated to block GABA-induced currents in the α1β3γ2 subtype of the GABA-A receptor. nih.gov However, studies have shown that the short-chain Neurotoxin II (NT II) from Naja naja oxiana did not exhibit any inhibitory effect on GABA-A receptors at a concentration of 10 μM. nih.gov This is in contrast to some long-chain α-neurotoxins and nonconventional toxins that do show inhibitory activity. nih.gov

Further investigations involving a chimeric neurotoxin, where a loop from Neurotoxin I (NT I) was grafted into the NT II structure, indicated that the central loop II of the toxin plays a significant role in binding to GABA-A receptors. nih.govnih.gov While the wild-type NT II was inactive, the chimeric version, NT II/I, showed inhibitory effects similar to NT I, highlighting the importance of specific structural motifs for this interaction. researchgate.net

Table 1: Inhibitory Effects of Various Snake Toxins on GABA-A Receptors

Toxin Source Organism Toxin Type Concentration (μM) Inhibition of GABA-evoked response
Neurotoxin II (NT II) Naja naja oxiana Short-chain α-neurotoxin 10 No inhibition observed nih.gov
Ls III Laticauda semifasciata Long-chain α-neurotoxin 10 83 ± 12% nih.gov
WTX Naja kaouthia Nonconventional toxin 10 31 ± 8% nih.gov
Neurotoxin I (NT I) Naja naja oxiana Long-chain α-neurotoxin 10 19 ± 3% nih.gov
α-Bungarotoxin Bungarus multicinctus Long-chain α-neurotoxin 10 17 ± 5% nih.gov

Nucleic Acid Interactions (DNA and RNA)

Beyond its interactions with protein receptors, Neurotoxin II from Naja naja oxiana has been found to bind to nucleic acids, a discovery that suggests potential intracellular targets for this toxin. mdpi.com This interaction with both DNA and RNA has been explored through various biophysical techniques. mdpi.com

The formation of a complex between Neurotoxin II and yeast RNA has been demonstrated through spectrophotometric analysis. mdpi.com When Neurotoxin II was added to an RNA solution, a time-dependent increase in the optical density at 260 nm was observed, which is indicative of the formation of a toxin-RNA complex. mdpi.com This suggests a direct interaction between the neurotoxin and RNA molecules. mdpi.com

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, provide further evidence for the binding of Neurotoxin II to both DNA and RNA. mdpi.comwikipedia.org This technique separates molecules based on their size and charge as they move through a gel matrix. wikipedia.orgyoutube.com When a protein binds to a nucleic acid, the resulting complex is larger and migrates more slowly through the gel, causing a "shift" in the band's position. wikipedia.orgyoutube.com

In experiments with Neurotoxin II, the presence of the toxin caused a noticeable slowdown in the electrophoretic mobility of both DNA and RNA in an agarose (B213101) gel. mdpi.com This retardation of the nucleic acid bands confirms the formation of a stable complex between Neurotoxin II and these macromolecules. mdpi.com The interaction was observed to be concentration-dependent, with higher concentrations of the toxin leading to a more pronounced shift. mdpi.com

Table 2: Summary of EMSA Findings for Neurotoxin II

Nucleic Acid Observation Interpretation
DNA Retardation of the DNA band in the presence of Neurotoxin II. mdpi.com Formation of a DNA-Neurotoxin II complex. mdpi.com

Iii. Structure Function Relationships and Molecular Engineering of Neurotoxin Ii Naja Naja Oxiana

Site-Directed Mutagenesis and Residue Contribution to Biological Activity

While comprehensive site-directed mutagenesis studies specifically mapping the entire functional epitope of Neurotoxin II from Naja naja oxiana are not extensively detailed in available literature, the functional importance of key residues can be inferred from studies on homologous short-chain α-neurotoxins. The development of efficient recombinant expression systems for NTII has been identified as a crucial prerequisite for conducting detailed mutational analyses to probe its structure and interaction with the nAChR. researchgate.net

Research on other three-finger toxins has established that the binding to the nAChR primarily involves residues located in the first and second loops, with a smaller contribution from the third loop. tandfonline.com For short-chain neurotoxins, a common binding core of residues that establish contact with the receptor has been identified. These functionally critical residues are often positively charged or aromatic, facilitating strong interactions with the negatively charged pocket of the nAChR. The central loop of the toxin is considered particularly important for its binding affinity. tandfonline.com

Mutational studies on homologous toxins have demonstrated that alterations of these key residues can lead to a significant loss of affinity towards the nAChR, confirming their direct role in the toxin-receptor interaction. The insights gained from these studies on related toxins provide a roadmap for future site-directed mutagenesis research on Neurotoxin II, aiming to precisely identify the amino acids critical for its high-affinity binding and antagonist activity.

**3.2. Chemical Modification and Derivatization Studies

Chemical modification has served as a powerful tool to probe the structure and function of Neurotoxin II, allowing for the introduction of specific labels and reactive groups to explore its conformational dynamics and receptor-binding interface.

Early studies into the structure of Neurotoxin II involved selective chemical modification of its lysine (B10760008) residues. Treatment of NTII with acetoxysuccinimide resulted in the successful preparation and isolation of all five possible mono-ε-acetylated-lysyl derivatives. nih.gov Further modification of these derivatives by trifluoroacetylation yielded a series of compounds that were instrumental in conformational studies using nuclear magnetic resonance (NMR) spectroscopy. nih.gov

These chemical modification strategies also enabled the application of spin labeling to investigate the accessibility of the lysine side chains. By introducing an iminoxyl spin probe to the fully hexa(trifluoroacetyl)-neurotoxin II, researchers could monitor changes in the NMR signals. nih.gov This approach provided valuable data on the relative exposure of the different lysine residues on the toxin's surface, offering insights into its three-dimensional structure in solution. nih.gov The proximity of the Lys-26 and Lys-46 residues was also revealed through these NMR studies. nih.gov

The following table summarizes the derivatives created for these studies:

Original Compound Modification Reagent Resulting Derivatives Application
Neurotoxin IIAcetoxysuccinimideFive mono-ε-acetylated-lysyl derivativesStructural and conformational analysis
Neurotoxin II and its acetylated derivativesTrifluoroacetylation reagentsAcetyl-penta(trifluoroacetyl)-neurotoxins II and hexa(trifluoroacetyl)-neurotoxin II1H and 19F NMR spectroscopy, conformational studies
Hexa(trifluoroacetyl)-neurotoxin IIIminoxyl spin probeSpin-labeled NTIIDetermination of lysyl side chain accessibility via ESR spectroscopy

To map the binding interface between Neurotoxin II and the nicotinic acetylcholine (B1216132) receptor, researchers have synthesized photoactivatable derivatives of the toxin. Five distinct, singly modified nitrodiazirine derivatives of NTII were created by reacting the toxin with the N-hydroxysuccinimide ester of (2-nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy)acetic acid. nih.gov These derivatives had the photoactivatable group attached to specific lysine residues (Lys-25, Lys-26, Lys-44, or Lys-46). nih.gov

Upon radioiodination, these photoactivatable probes were incubated with the membrane-bound nAChR from Torpedo californica. Photo-induced cross-linking revealed that the pattern of labeling of the receptor's α, β, γ, and δ subunits was dependent on the position of the photolabel on the NTII molecule. nih.gov For instance, a derivative with the photoactivatable group at Lys-46 almost exclusively labeled the α-subunit of the nAChR. In contrast, a reactive group at Lys-26 predominantly labeled the γ- and δ-subunits. phypha.ir These findings indicate that different surfaces of the neurotoxin molecule are involved in binding to the AChR and that fragments of different receptor subunits are in close proximity at the toxin-binding site. nih.gov

The differential labeling patterns are summarized below:

Position of Photoactivatable Group on NTII Primarily Labeled nAChR Subunit(s)
Lys-46α-subunit
Lys-26γ and δ-subunits

These studies, employing sophisticated chemical derivatives, have provided a detailed, albeit low-resolution, map of the NTII-nAChR interaction surface, highlighting the complex, multi-subunit nature of the binding pocket.

**3.3. Design and Characterization of Peptide Derivatives

The dissection of Neurotoxin II's structure into smaller, functional components through peptide synthesis and the creation of chimeric proteins have further illuminated the modular nature of its architecture and the specific roles of its distinct domains.

The three-finger toxins, including Neurotoxin II, are organized into a series of loops, or "fingers," extending from a central core stabilized by disulfide bonds. Research has explored the hypothesis that these loops can function as structurally and functionally independent units. phypha.irresearchgate.net To test this, minimized peptide structures corresponding to these loops have been synthesized.

In a study on a long-chain α-neurotoxin from Naja naja oxiana, researchers synthesized 18- and 31-amino acid peptides derived from the second loop of the toxin. phypha.irresearchgate.net Structural analysis using circular dichroism spectroscopy revealed that these peptides could form stable secondary structures, predominantly β-turns and β-sheets, in aqueous solutions. phypha.irresearchgate.net

Functionally, these minimized peptides were shown to block nerve-muscle transmission in an in vitro chick biventer cervicis muscle preparation, albeit at higher concentrations (above 0.5 µM) compared to the parent toxin (effective at 50 nM). phypha.ir This demonstrated that a peptide fragment corresponding to a single loop of the neurotoxin could retain the biological activity of the entire molecule, supporting the concept of the loops as independent functional domains. phypha.irresearchgate.net

To further investigate the functional role of specific domains within the three-finger scaffold, chimeric toxins have been constructed. In one such study, a chimeric toxin was created where the tip of the second loop from the long-chain Neurotoxin I (NTI) of Naja naja oxiana was grafted into the structural framework of the short-chain Neurotoxin II.

This chimeric construct, NTII/I, was then tested for its ability to inhibit ionotropic γ-aminobutyric acid (GABA) receptors, a known target for some long-chain α-neurotoxins but not for short-chain toxins like NTII. While native NTII showed no inhibitory activity on GABAA receptors, the chimeric NTII/I, incorporating the loop II from NTI, gained this inhibitory function. This experiment elegantly demonstrated that the second loop of these neurotoxins plays a crucial role in determining their receptor specificity and functional activity.

Iv. Recombinant Expression and Production Methodologies for Neurotoxin Ii Naja Naja Oxiana

Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) stands as the primary heterologous host for the recombinant production of Neurotoxin II. researchgate.netnih.gov This bacterial system is favored due to its rapid growth, well-understood genetics, and the availability of a wide array of expression vectors and engineered strains. The expression of the NT-II gene is typically performed using a plasmid-based system where the toxin's coding sequence is placed under the control of a strong, inducible promoter.

For the expression of NT-II from Naja naja oxiana, researchers have successfully utilized E. coli to produce the toxin as a fusion protein. researchgate.netnih.gov This approach is critical for overcoming common issues such as protein misfolding, aggregation into insoluble inclusion bodies, and potential toxicity to the host cell. While other expression systems exist, the established protocols for NT-II have demonstrated the feasibility and efficiency of using E. coli.

Fusion Protein Strategies for Enhanced Expression and Solubilization (e.g., Thioredoxin Fusion)

To enhance the solubility and proper folding of Neurotoxin II in the reducing cytoplasmic environment of E. coli, a thioredoxin (Trx) fusion protein strategy has been effectively employed. researchgate.netnih.gov Thioredoxin, a small, highly soluble, and stable protein native to E. coli, acts as a chaperone, promoting the correct formation of disulfide bonds and preventing the aggregation of the fused target protein.

In a notable study, the gene for NT-II was expressed as a construct fused to the C-terminus of the E. coli thioredoxin gene. researchgate.netnih.gov A critical design element in this construct was the inclusion of a specific linker sequence between the thioredoxin and NT-II genes. This linker contained a methionine (Met) residue, which serves as a cleavage site for cyanogen (B1215507) bromide (CNBr), and an enteropeptidase recognition site. researchgate.netnih.gov The use of the thioredoxin fusion partner was instrumental in achieving a significant yield of the soluble fusion protein, a crucial first step for obtaining the active toxin. researchgate.netnih.govresearchgate.net

Strategy ComponentDescriptionPurpose
Expression Host Escherichia coliRapid growth, well-characterized genetics, and cost-effective protein production. researchgate.netnih.gov
Fusion Partner Thioredoxin (Trx)Enhances solubility, promotes proper folding, and prevents aggregation of the recombinant protein. researchgate.netnih.govresearchgate.net
Linker Sequence Contained a Methionine residue and an enteropeptidase site.Provides a specific site for chemical cleavage to release the target neurotoxin from the fusion partner. researchgate.netnih.gov

Protein Refolding and Purification Techniques for Biologically Active Forms

The final and most critical stage in producing recombinant Neurotoxin II is the cleavage of the fusion protein followed by purification and refolding to yield a biologically active molecule.

Following expression, the soluble thioredoxin-NT-II fusion protein is purified from the cell lysate. The cleavage of the fusion protein was primarily accomplished using cyanogen bromide (CNBr), which specifically cleaves at the C-terminal side of the methionine residue engineered into the linker. researchgate.netnih.gov This chemical cleavage method was found to be more efficient than enzymatic cleavage with enteropeptidase for this specific construct. researchgate.netnih.gov

After cleavage, a multi-step purification process is required to isolate the recombinant NT-II from the thioredoxin partner, any uncleaved fusion protein, and other contaminants. While the specific chromatographic steps for NT-II are not detailed in the available literature, a typical purification scheme for a small, basic protein like NT-II would involve:

Ion-Exchange Chromatography (IEX): Given the basic nature of short-chain α-neurotoxins, cation-exchange chromatography would be a highly effective step to separate the positively charged NT-II from the acidic thioredoxin and other proteins.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is commonly used for the final polishing of snake venom toxins, separating isoforms and ensuring high purity based on hydrophobicity.

The process of refolding is crucial for ensuring the correct formation of the four disulfide bonds that define the native, biologically active structure of short-chain neurotoxins. This is often achieved through dialysis or dilution from a denaturing environment into a refolding buffer containing a redox system, such as a glutathione (B108866) couple (GSH/GSSG), which facilitates the correct disulfide bond formation.

The successful production of recombinant Neurotoxin II yielded approximately 6 mg of purified protein per liter of bacterial culture. nih.gov The identity and structural integrity of the recombinant neurotoxin were rigorously confirmed to be identical to the native protein through N-terminal analysis, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

StepTechnique/ReagentPurposeOutcome
Cleavage Cyanogen Bromide (CNBr)To release Neurotoxin II from the thioredoxin fusion partner. researchgate.netnih.govA mixture of cleaved toxin, thioredoxin, and uncleaved fusion protein.
Purification Likely involves Ion-Exchange and Reversed-Phase Chromatography.To isolate pure Neurotoxin II.Purified recombinant Neurotoxin II.
Refolding Likely involves a redox-shuffling system (e.g., GSH/GSSG).To facilitate correct disulfide bond formation and achieve the native conformation.Biologically active Neurotoxin II.
Verification N-terminal analysis, Mass Spectrometry, NMR Spectroscopy.To confirm the identity and structure of the recombinant protein. researchgate.netnih.govRecombinant protein confirmed to be identical to the native toxin. researchgate.netnih.gov

V. Comparative and Evolutionary Research of Neurotoxin Ii Naja Naja Oxiana

Phylogenetic Analysis and Evolutionary Origins within the Naja Genus

The evolution of three-finger toxins is a compelling example of gene duplication and neofunctionalization. Research indicates that 3FTx proteins evolved from a non-toxic ancestral gene, specifically a member of the Ly6 gene family, which is found in mammals and other reptiles where it is involved in various metabolic functions like immune response and neural regulation. tum.debionity.comspringernature.com The transition from a non-toxic, membrane-bound protein to a secreted, potent toxin occurred over millions of years. springernature.com It is estimated that snakes diverged from other lizards around 120 million years ago, and the divergence of venomous snakes from other snake species, both carrying functional 3FTx genes, occurred approximately 50 million years ago. tum.debionity.com This timeline suggests that the significant toxic effects of these proteins developed within a 70-million-year evolutionary window. tum.debionity.com

Within the Naja genus, the 3FTx gene family has undergone extensive diversification. Phylogenetic analyses of the cDNAs of three-finger toxins from species like the king cobra (Ophiophagus hannah) suggest an early divergence into long-type and short-type toxins from a common ancestor. nih.gov Subsequent gene duplications and mutations led to the array of neurotoxins, cardiotoxins, and other 3FTx subtypes seen today. nih.govmdpi.com For instance, the venom proteomes of Naja naja and Naja oxiana from the Himachal Pradesh region of India show comparable and high relative abundances of three-finger toxins, at 86–88%. nih.govmdpi.com This highlights the central role of this toxin family in the venom of these closely related species. Phylogenetic studies focusing on short neurotoxins within the Naja genus have been used to understand their evolutionary relationships and inform the design of potential inhibitors. researchgate.net

The evolutionary trajectory of these toxins is marked by repeated gene duplication, allowing for mutations to accumulate in the copies. tum.debionity.com This process of rapid evolution in exposed residues, a concept known as "Rapid Accumulation of Variations in Exposed Residues" (RAVER), has allowed these toxins to develop a wide range of pharmacological effects by altering their binding specificity to different molecular targets. mdpi.com

Sequence Conservation and Divergence among Three-Finger Toxins

The three-finger toxin superfamily is defined by a conserved structural core, which includes a specific arrangement of four disulfide bonds that stabilize the three-finger fold. wikipedia.org However, significant sequence divergence is observed, particularly in the loops or "fingers," which are the primary sites of interaction with target molecules. This divergence is the basis for the functional variety seen across the 3FTx family.

A comparison of protein profiles among different Naja species reveals that they share a number of highly similar three-finger toxins. nih.govmdpi.com For example, peptide fragments with sequence similarity to long neurotoxin P25668 and weak neurotoxin P25679 have been identified in the venoms of multiple Naja species, including N. oxiana. nih.govmdpi.com

Neurotoxin II from Naja naja oxiana is a "short-chain" alpha-neurotoxin, a classification based on its length and the number of disulfide bridges. The amino acid sequence of Neurotoxin II has been fully determined, revealing a single polypeptide chain of 61 amino acids, cross-linked by four disulfide bridges. nih.govcapes.gov.br This structure is homologous to other short-chain neurotoxins. capes.gov.br The sequence contains conserved cysteine residues that form the disulfide bonds, which are critical for maintaining the three-dimensional structure necessary for its neurotoxic activity. nih.gov Modification of these cysteine residues significantly reduces the cytotoxicity of Neurotoxin II. nih.gov

The table below presents the amino acid sequence of Neurotoxin II from Naja naja oxiana.

Position Amino Acid Position Amino Acid Position Amino Acid Position Amino Acid
1Leu17Cys33Arg49Lys
2Glu18Gln34Gly50Cys
3Cys19Gln35Cys51Asn
4His20Asp36Gly52-
5Asn21Ser37Ala53-
6Gln22Ser38Thr54Cys
7Gln23Thr39Cys55Pro
8Ser24Ala40Pro56Lys
9Ser25Thr41Gly57Val
10Gln26Lys42Lys58Lys
11Pro27Thr43Asn59Pro
12Pro28Cys44Gly60Gly
13Thr29Ala45Ile61Val
14Thr30Glu46Glu
15Lys31Asn47Asn
16Thr32Cys48Cys

Data sourced from Grishin et al., 1973. nih.gov

Structural and Functional Comparison with Other Alpha-Neurotoxins

Alpha-neurotoxins are a major class of three-finger toxins that block nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to flaccid paralysis. frontiersin.org They are broadly categorized into short-chain and long-chain subtypes, with Neurotoxin II being a representative of the short-chain group.

The primary distinctions between short-chain and long-chain alpha-neurotoxins lie in their structure and, consequently, their function.

Structure: Short-chain alpha-neurotoxins, such as Neurotoxin II, typically consist of 60-62 amino acid residues and are stabilized by four disulfide bridges. nih.govnih.gov In contrast, long-chain alpha-neurotoxins are larger, containing 66-75 amino acid residues, and possess a fifth disulfide bond located in the central loop (loop II) of the three-finger structure. frontiersin.orgnih.govnih.gov This additional disulfide bond is a crucial feature for the binding of long-chain toxins to neuronal nAChRs. nih.gov

Function and Specificity: While both subtypes target nAChRs, they exhibit differences in their binding kinetics and receptor specificity. Short-chain neurotoxins are known to bind and dissociate from the nAChR more rapidly compared to the more slowly reversible or irreversible binding of long-chain neurotoxins. researchgate.net Neurotoxin II, as a short-chain toxin, acts exclusively on muscle-type nAChRs. nih.gov Some long-chain neurotoxins can also interact with neuronal nAChRs, a capability linked to the presence of the fifth disulfide bond in their second loop. nih.gov Studies on toxins from Naja naja have shown that antivenom can partially reverse the neurotoxicity of a long-chain neurotoxin but not that of a short-chain neurotoxin, highlighting the clinical significance of these structural differences. frontiersin.orgnewcastle.edu.au

The table below summarizes the key differences between short-chain and long-chain alpha-neurotoxins.

FeatureShort-Chain Alpha-NeurotoxinsLong-Chain Alpha-Neurotoxins
Example Neurotoxin II (Naja naja oxiana)α-Bungarotoxin (Bungarus multicinctus), Neurotoxin I (Naja naja oxiana)
Amino Acid Residues 60-62 nih.gov66-75 nih.gov
Disulfide Bridges 4 nih.gov5 nih.gov
Location of 5th Disulfide AbsentLoop II nih.gov
Binding Kinetics Faster association/dissociation researchgate.netSlower, often irreversible binding researchgate.net
Receptor Specificity Primarily muscle-type nAChRs nih.govMuscle and some neuronal nAChRs nih.gov

The 3FTx superfamily also includes "non-conventional" toxins. These are distinguished by the presence of a fifth disulfide bond in the first loop (loop I) of the three-finger structure, as opposed to the second loop in long-chain neurotoxins. mdpi.comwikipedia.org This structural variation contributes to the functional diversity of the 3FTx family. Neurotoxin II, lacking this feature, is considered a "conventional" short-chain toxin. nih.gov

The evolutionary precursors to these toxins are non-toxic three-finger proteins (3FPs), such as the Ly6 family of proteins. tum.dewikipedia.org These homologous proteins share the characteristic three-finger fold but are typically membrane-anchored and involved in cellular signaling and immune responses, rather than acting as secreted toxins. tum.despringernature.com The evolution from these ancestral, non-toxic proteins to potent neurotoxins like Neurotoxin II illustrates a classic case of molecular evolution where gene duplication and subsequent mutations have led to the emergence of novel, potent biological functions. tum.debionity.com

Cross-Reactivity with Heterologous Antivenoms and Antibodies

The effectiveness of antivenom therapy often depends on the immunological cross-reactivity of antibodies against toxins from different snake species. Studies have shown variable cross-reactivity between antivenoms and the venom components of different Naja species.

Indian polyvalent antivenoms, which include antibodies raised against Naja naja venom, show some cross-reactivity with Naja oxiana venom. nih.gov However, this reactivity can be inconsistent. For example, some studies have shown that while these antivenoms can recognize higher molecular weight proteins in N. oxiana venom, they exhibit poor reactivity towards lower molecular weight proteins, which include the three-finger toxins like Neurotoxin II. nih.gov The effectiveness of neutralization also varies, with phospholipase A2 activities of N. oxiana being effectively neutralized, while the neutralization of N. naja PLA2s from different regions can be less effective. mdpi.com

Studies using monoclonal antibodies (mAbs) provide more specific insights into cross-reactivity. For instance, a panel of monoclonal antibodies developed against Neurotoxin I (a long-chain neurotoxin from Naja naja oxiana) cross-reacted with α-bungarotoxin (another long-chain neurotoxin) but did not cross-react with short-chain neurotoxins, including Neurotoxin II from the same snake. portlandpress.com This lack of cross-reactivity underscores the significant antigenic differences between long-chain and short-chain neurotoxins, even when they originate from the same venom. portlandpress.com

Conversely, research on antivenoms produced against various African Naja species demonstrates a considerable degree of intrageneric cross-reactivity, particularly within the spitting and non-spitting cobra groups. semanticscholar.org This suggests that generating antivenoms with broad neutralizing capacity against multiple Naja species is feasible if the right combination of immunizing venoms is selected. semanticscholar.org However, the poor immunogenicity of small toxins like 3FTxs remains a challenge for producing effective antivenoms. nih.gov

Vi. Molecular and Cellular Mechanisms of Action of Neurotoxin Ii Naja Naja Oxiana

Induction of Apoptosis in Research Cell Lines

NT II has been identified as a potent inducer of apoptosis in various cancer cell lines. nih.govnih.gov This process is characterized by distinct morphological and biochemical hallmarks, which have been elucidated through detailed in vitro studies. The apoptotic pathway appears to be a primary mechanism through which this toxin exerts its anticancer effects. nih.gov

A key hallmark of apoptosis is the degradation of chromosomal DNA into smaller, nucleosomal units. nih.gov Studies have demonstrated that Neurotoxin II from Naja naja oxiana venom initiates this process in susceptible cells. Early research utilizing DNA fragmentation assays confirmed that NT II induces apoptosis in both the L929 mouse fibroblast cell line and the K562 human erythroleukemic cell line. nih.govcore.ac.uk This finding was one of the initial indicators that the cytotoxicity of NT II was not due to necrosis, but rather a programmed cellular event. nih.gov The cleavage of DNA is a critical step in the apoptotic cascade, ensuring the orderly disassembly of the cell without inducing an inflammatory response.

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Research on toxins from Naja naja oxiana venom indicates a clear modulation of these key regulatory molecules, steering the cell towards self-destruction. While studies on the crude venom provide broader insights, they point towards mechanisms likely shared by its components, including Neurotoxin II.

The venom has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov A decrease in the Bcl-2/Bax ratio is a critical event that leads to the loss of mitochondrial membrane potential, a point of no return in the intrinsic pathway of apoptosis. nih.gov This disruption triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector enzymes, most notably Caspase-3. mdpi.com Studies have confirmed that treatment with Naja naja oxiana venom leads to the activation of Caspase-3, which is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis. nih.govmdpi.com

Table 1: Modulation of Apoptosis-Regulating Proteins by Naja naja oxiana Venom Components

ProteinFamilyEffect of Toxin ExposureConsequence
Bcl-2Anti-ApoptoticDownregulationPromotes apoptosis
BaxPro-ApoptoticUpregulationPromotes apoptosis
Caspase-3Effector CaspaseActivationExecutes apoptosis

A significant aspect of the research into Neurotoxin II is its apparent selectivity for tumor cells over normal, healthy cells. Studies have consistently shown that NT II is cytotoxic to various tumor cell lines. nih.govcore.ac.uk The crude venom of Naja naja oxiana, which contains Neurotoxin II, has demonstrated significantly higher cytotoxicity against cancer cell lines compared to normal cells. nih.govgmu.ac.ir

For instance, the venom showed potent cytotoxic effects against human cancer cell lines including HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and DU145 (prostate carcinoma), while exhibiting lower toxicity toward the normal MDCK (Madin-Darby Canine Kidney) cell line. nih.gov This suggests that components within the venom, such as NT II, may recognize and exploit differences on the surface or within the metabolic pathways of cancer cells, making them promising candidates for targeted cancer therapy research. nih.gov

Table 2: Research Cell Lines Susceptible to Neurotoxin II (Naja naja oxiana) or its Crude Venom

Cell LineOriginTypeReference
L929MouseFibroblast (Tumor) nih.govnih.gov
K562HumanErythroleukemia nih.govnih.gov
HepG2HumanHepatocellular Carcinoma nih.govmdpi.com
MCF7HumanBreast Adenocarcinoma nih.gov
DU145HumanProstate Carcinoma nih.gov
HeLaHumanCervical Cancer gmu.ac.ir

Role of Cysteine Residues in Cytotoxicity

The three-dimensional structure of Neurotoxin II is critical for its biological activity. Like other three-finger toxins, its structure is stabilized by several disulfide bonds formed between cysteine residues. researchgate.net Research has shown that the integrity of these cysteine residues is essential for the cytotoxic function of NT II. nih.govcore.ac.uk

When these cysteine residues are chemically modified, the cytotoxicity of Neurotoxin II is significantly reduced. nih.govcore.ac.uk This finding strongly suggests that the rigid, specific conformation maintained by the disulfide bridges is necessary for the toxin to interact with its cellular target(s) and induce apoptosis. core.ac.uk Disruption of this structure likely prevents the toxin from binding effectively, thereby neutralizing its cell-killing capabilities.

Q & A

Basic Research Question: What experimental methodologies are recommended for determining the three-dimensional structure of Neurotoxin II?

Answer:
The spatial structure of Neurotoxin II can be elucidated using two-dimensional nuclear magnetic resonance (2D-NMR) . Key steps include:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify inter-proton distances .
  • TOCSY (Total Correlation Spectroscopy) and DQFCOSY (Double-Quantum-Filtered Correlated Spectroscopy) for resonance assignments .
  • Distance geometry algorithms (e.g., DIANA) to generate structural models based on constraints from NOEs, hydrogen bonds, and dihedral angles .
  • Validation via root-mean-square deviation (RMSD) analysis for backbone and heavy atoms (e.g., 53 pm for backbone atoms) .
    For higher resolution, X-ray crystallography is complementary, as seen in related neurotoxins (PDB ID: 1NOR) .

Advanced Research Question: How can researchers experimentally distinguish between monomeric and homodimeric forms of Neurotoxin II in receptor binding studies?

Answer:
Differences in binding affinity between monomeric and homodimeric forms to nicotinic acetylcholine receptors (nAChRs) can be assessed using:

  • Surface Plasmon Resonance (SPR) to quantify dissociation constants (Kd) for each form .
  • Fluorescence quenching assays with labeled nAChRs to monitor conformational changes upon toxin binding .
  • Electron Paramagnetic Resonance (EPR) with spin-labeled toxins to map interaction sites .
    Homodimeric forms exhibit lower affinity for α7-nAChRs compared to monomers, as shown in Naja kaouthia and Naja oxiana studies .

Basic Research Question: What in vitro assays are suitable for evaluating the anti-cancer potential of Neurotoxin II?

Answer:

  • MTT/Proliferation Assays : Measure dose-dependent inhibition of cancer cell viability (e.g., HeLa, HepG2) with IC50 calculations .
  • Lipid Peroxidation Assays : Quantify malondialdehyde (MDA) levels to assess oxidative stress induction .
  • Apoptosis Detection : Use Annexin V/PI staining with flow cytometry to differentiate apoptosis from necrosis .
    Controls : Include fibroblast cells (e.g., HFF) to evaluate selective cytotoxicity .

Advanced Research Question: How can researchers design experiments to resolve contradictions in reported anti-cancer mechanisms of Neurotoxin II?

Answer: Contradictions (e.g., apoptosis vs. necrosis dominance) may arise due to cell-type specificity or toxin concentration. Mitigate this via:

  • Time-course experiments : Track caspase-3 activation (apoptosis) and LDH release (necrosis) across timepoints .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Comparative studies : Test parallel models (e.g., K562, HL-60) under standardized conditions .
    Reference existing data on cytotoxins CTX-I/II from Naja naja oxiana for validation .

Advanced Research Question: What variables should be optimized when developing antivenom against Neurotoxin II?

Answer: Key variables include:

  • Adjuvant selection : Compare alum, Freund’s adjuvant, or TLR agonists for antibody titer enhancement .
  • Immunization route : Subcutaneous vs. intramuscular routes impact IgG subclass distribution (e.g., IgG1 vs. IgG2a) .
  • Toxin dose and frequency : Titrate to balance efficacy with minimal immunopathology .
    Validate neutralization efficacy via in vivo murine models challenged with LD50 venom doses .

Advanced Research Question: How can conflicting data on Neurotoxin II’s interaction with neuronal vs. muscular nAChRs be reconciled?

Answer: Discrepancies in receptor subtype specificity (e.g., α7 vs. α1β1γδ) require:

  • Competitive binding assays : Use α-bungarotoxin (muscular nAChR blocker) and methyllycaconitine (neuronal α7 antagonist) to isolate targets .
  • Chimeric receptor constructs : Express hybrid nAChRs in Xenopus oocytes for electrophysiological characterization .
  • Molecular docking simulations : Compare toxin-receptor binding energies using NMR-derived structures (e.g., PDB 1NOR) .

Basic Research Question: What statistical approaches are critical for analyzing dose-response data in Neurotoxin II studies?

Answer:

  • ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I error .
  • Non-linear regression : Fit sigmoidal curves to calculate IC50/EC50 values (e.g., GraphPad Prism) .
  • Reproducibility checks : Include triplicate technical replicates and independent biological repeats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.